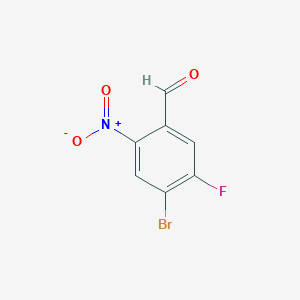

4-Bromo-5-fluoro-2-nitrobenzaldehyde

Description

Significance of Multi-Substituted Benzaldehyde (B42025) Scaffolds in Synthetic Design

Multi-substituted benzaldehyde scaffolds are fundamental building blocks in the synthesis of a wide array of complex organic molecules. The aldehyde functionality serves as a versatile anchor for a multitude of chemical transformations, including but not limited to, reductive amination, Wittig reactions, and the formation of Schiff bases. The substituents on the aromatic ring dictate the reactivity of the aldehyde group and provide opportunities for orthogonal chemical modifications, allowing for the stepwise and controlled construction of intricate molecular architectures. rug.nl This modularity is of paramount importance in fields like drug discovery, where the systematic variation of substituents is key to optimizing biological activity.

Contextualizing 4-Bromo-5-fluoro-2-nitrobenzaldehyde within Aromatic Synthesis

This compound is a prime example of a strategically functionalized aromatic building block. The presence of three distinct substituents—bromo, fluoro, and nitro groups—at specific positions on the benzaldehyde ring offers a rich platform for synthetic exploration. The nitro group at the 2-position, ortho to the aldehyde, significantly influences the reactivity of the carbonyl group. The bromine atom at the 4-position and the fluorine atom at the 5-position provide sites for various cross-coupling reactions and nucleophilic aromatic substitution, respectively. This unique arrangement of functional groups makes this compound a highly valuable precursor for the synthesis of complex heterocyclic compounds and other tailored organic molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 213382-40-2 |

| Molecular Formula | C₇H₃BrFNO₃ |

| Molecular Weight | 248.01 g/mol |

| Appearance | Not available |

| Melting Point | Not available |

| Boiling Point | Not available |

| Solubility | Not available |

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-fluoro-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO3/c8-5-2-7(10(12)13)4(3-11)1-6(5)9/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYSVJBVDPZARKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Br)[N+](=O)[O-])C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Chemical Reactivity and Transformation Pathways of 4 Bromo 5 Fluoro 2 Nitrobenzaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde group (-CHO) is a primary site for nucleophilic addition reactions, providing a gateway to a variety of molecular structures. Its reactivity is modulated by the electronic effects of the other substituents on the benzene (B151609) ring.

The aldehyde functional group of 4-Bromo-5-fluoro-2-nitrobenzaldehyde readily undergoes condensation reactions with primary amines to form imines, commonly known as Schiff bases. nih.govjetir.org This reaction is a cornerstone of synthetic chemistry, initiated by the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon of the aldehyde. The subsequent dehydration of the hemiaminal intermediate yields the stable Schiff base. jetir.org

The general mechanism involves the acid-catalyzed formation of a carbinolamine, which then loses water to form the C=N double bond. The reaction of this compound with a generic primary amine (R-NH₂) can be depicted as follows:

Step 1: Nucleophilic attack of the primary amine on the aldehyde's carbonyl carbon.

Step 2: Proton transfer to form a neutral carbinolamine intermediate.

Step 3: Protonation of the hydroxyl group, followed by the elimination of a water molecule to form the iminium ion.

Step 4: Deprotonation to yield the final Schiff base product.

The presence of the electron-withdrawing nitro group can enhance the electrophilicity of the carbonyl carbon, potentially increasing the rate of the initial nucleophilic attack. beilstein-journals.org These Schiff bases are valuable intermediates in the synthesis of various heterocyclic compounds and have applications in coordination chemistry. jetir.org

Table 1: Examples of Schiff Base Formation with Substituted Benzaldehydes

| Aldehyde Reactant | Amine Reactant | Catalyst | Product | Reference |

| m-Nitrobenzaldehyde | p-Chloroaniline | Glacial Acetic Acid | 4-Chloro-N-[(E)-(nitrophenyl)methylene]aniline | jetir.org |

| 4-Nitrobenzaldehyde | 5-Chloro-2-aminobenzoic acid | Glacial Acetic Acid | 5-Chloro-2-((4-nitrobenzylidene)amino)benzoic acid | nih.govijmcmed.org |

| Salicylaldehyde derivatives | Amino acid methyl esters | Not specified | Schiff bases of amino acid esters | nih.govijmcmed.org |

The aldehyde group in this compound can be selectively reduced to a primary alcohol, (4-Bromo-5-fluoro-2-nitrophenyl)methanol. This transformation is typically achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation can also be employed for this reduction. ncert.nic.in

The resulting benzyl (B1604629) alcohol derivative serves as a versatile intermediate for further functionalization. The hydroxyl group can be converted into a good leaving group, such as a tosylate or a halide, enabling subsequent nucleophilic substitution reactions. It can also be used in esterification or etherification reactions to introduce a wide array of other functional groups.

Oxidation of the aldehyde moiety in this compound yields the corresponding carboxylic acid, 4-Bromo-5-fluoro-2-nitrobenzoic acid. This conversion can be accomplished using a variety of common oxidizing agents. ncert.nic.in

Strong oxidants like potassium permanganate (B83412) (KMnO₄), potassium dichromate (K₂Cr₂O₇), or nitric acid (HNO₃) are effective for this transformation. ncert.nic.in Milder reagents, such as Tollens' reagent, can also be used to selectively oxidize the aldehyde without affecting other parts of the molecule. ncert.nic.in The resulting carboxylic acid is a valuable precursor for the synthesis of esters, amides, and acid chlorides through standard derivatization reactions.

Table 2: Common Reagents for Aldehyde Transformations

| Transformation | Reagent Class | Specific Examples | Resulting Functional Group | Reference |

| Reduction | Metal Hydrides | Sodium borohydride (NaBH₄), Lithium aluminium hydride (LiAlH₄) | Primary Alcohol (-CH₂OH) | ncert.nic.in |

| Oxidation | Strong Oxidants | Potassium permanganate (KMnO₄), Nitric acid (HNO₃) | Carboxylic Acid (-COOH) | ncert.nic.in |

| Oxidation | Mild Oxidants | Tollens' reagent ([Ag(NH₃)₂]⁺) | Carboxylic Acid (-COOH) | ncert.nic.in |

Transformations of the Nitro Group

The nitro group (-NO₂) is a key feature of the molecule, significantly influencing its reactivity and serving as a handle for introducing other important functional groups, most notably the amino group.

The reduction of the aromatic nitro group to an amino group (-NH₂) is one of the most important reactions for this class of compounds, providing a route to anilines which are crucial building blocks in medicinal and materials chemistry. jsynthchem.com This transformation can be achieved through various methods, including catalytic hydrogenation or the use of metal-acid systems. wikipedia.org

Commonly employed methods include:

Catalytic Hydrogenation: Using catalysts like Palladium-on-carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas. wikipedia.org

Metal-Acid Systems: Reagents such as tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic methods for this reduction. researchgate.net

Other Reagents: Systems like sodium borohydride in the presence of transition metal complexes, or sodium hydrosulfite can also be used. jsynthchem.com

The selective reduction of the nitro group in the presence of the aldehyde can be challenging, as some reducing agents can also reduce the aldehyde. researchgate.net However, reagents and conditions can be chosen to favor the reduction of the nitro group. For instance, using zinc or magnesium powder with hydrazine (B178648) glyoxylate (B1226380) has been shown to selectively reduce nitro groups in the presence of other reducible functionalities. The product of this reaction would be 2-Amino-4-bromo-5-fluorobenzaldehyde.

Table 3: Selected Methods for the Reduction of Aromatic Nitro Compounds

| Reagent System | Conditions | Key Features | Reference |

| Hydrazine glyoxylate / Zn or Mg powder | Room Temperature | Selective for nitro group; rapid reaction | |

| NaBH₄ / Ni(PPh₃)₄ | Room Temperature, EtOH | Efficient conversion to amines | jsynthchem.com |

| Iron (Fe) / Acidic Media | Reflux | Widely used industrial method | wikipedia.org |

| Catalytic Hydrogenation (e.g., Raney Ni) | H₂ gas | Common laboratory and industrial method | wikipedia.org |

| Tin(II) chloride (SnCl₂) | Acidic conditions | Effective reducing agent for nitroarenes | wikipedia.org |

The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This has a profound impact on the reactivity of the aromatic ring. Specifically, the nitro group strongly deactivates the ring towards electrophilic aromatic substitution reactions (such as nitration, halogenation, or Friedel-Crafts reactions) by withdrawing electron density from the π-system. masterorganicchemistry.com

Conversely, this electron withdrawal activates the aromatic ring for nucleophilic aromatic substitution (SNAr). mdpi.com The nitro group stabilizes the negative charge of the Meisenheimer complex, the key intermediate in SNAr reactions, particularly when the nucleophilic attack occurs at the positions ortho or para to the nitro group. In this compound, the positions occupied by the bromine and fluorine atoms are activated towards nucleophilic displacement. The fluorine atom, being ortho to the nitro group and a better leaving group than bromine in many SNAr reactions, is a likely site for nucleophilic attack. mdpi.com

The combined electron-withdrawing effects of the nitro, aldehyde, fluoro, and bromo groups make the aromatic ring of this compound highly electron-deficient and thus susceptible to reactions with strong nucleophiles.

Nucleophilic Aromatic Substitution (SNAr) Reactions of Halogen Substituents

The general mechanism for SNAr reactions on activated aryl halides involves a two-step addition-elimination process. In the first, typically rate-determining step, a nucleophile attacks the carbon atom bearing the leaving group, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. mdpi.com In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. mdpi.com

For this compound, nucleophilic attack can potentially occur at the carbon bearing the fluorine (C5) or the bromine (C4). The regioselectivity and rate of these reactions are dictated by the nature of the leaving group and the activating influence of the electron-withdrawing substituents.

In the context of SNAr reactions, the typical leaving group trend observed in aliphatic substitution (I > Br > Cl > F) is inverted. For activated aromatic systems, fluoride (B91410) is an excellent leaving group, often reacting much faster than its heavier halogen counterparts. nih.gov The established reactivity order is F > Cl > Br > I. nih.gov This counter-intuitive reactivity is because the rate-determining step is the initial nucleophilic attack on the ring, not the cleavage of the carbon-halogen bond. mdpi.com

The high electronegativity of fluorine (-I effect) makes the carbon atom it is attached to (C5) highly electrophilic and thus more susceptible to nucleophilic attack. nih.gov While the C-F bond is the strongest among the carbon-halogen bonds, its breakage occurs in the fast, non-rate-limiting step of the reaction. Theoretical studies suggest that SNAr substitution of fluoride proceeds fastest because the reaction pathway involves the smallest loss of aromaticity in the transition state leading to the Meisenheimer complex. mdpi.com

Experimental data from model compounds, such as 1-substituted-2,4-dinitrobenzenes, quantitatively illustrates this "element effect."

| Leaving Group (L) | Overall Rate Constant (k), M-1s-1 | Relative Rate | Activation Enthalpy (ΔH‡), kcal/mol | Activation Entropy (ΔS‡), cal/mol·K |

|---|---|---|---|---|

| F | 41.0 | 3306 | 12.5 | -17.7 |

| Cl | 0.237 | 19 | 15.2 | -21.2 |

| Br | 0.431 | 35 | 14.6 | -21.4 |

| I | 0.141 | 11 | 14.8 | -23.9 |

Based on this established principle, the fluorine atom at the C5 position of this compound is the more reactive site for nucleophilic aromatic substitution compared to the bromine atom at C4.

Nucleophilic aromatic substitution is typically facile only when strong electron-withdrawing groups (EWGs) are present on the aromatic ring, positioned ortho or para to the leaving group. These groups serve two primary functions: they decrease the electron density of the ring, making it more susceptible to attack by a nucleophile, and they stabilize the negatively charged Meisenheimer intermediate through resonance.

In this compound, both the nitro (-NO₂) group and the aldehyde (-CHO) group are powerful EWGs.

Nitro Group: The nitro group at C2 is para to the fluorine atom at C5 and ortho to the bromine atom at C4. Its strong -M (negative mesomeric) and -I (negative inductive) effects significantly activate both positions, with a particularly strong activating effect on the para-position. The negative charge of the Meisenheimer complex formed upon nucleophilic attack at C5 can be delocalized onto the oxygen atoms of the nitro group, providing substantial resonance stabilization.

The synergistic effect of these two EWGs makes the aromatic ring highly activated for SNAr, with the C5 position being the most probable site of reaction due to the combined effects of para-activation by the nitro group and the superior leaving group ability of fluoride.

Stereoselective Syntheses Utilizing this compound as a Building Block

A stereoselective reaction is one in which one stereoisomer of a product is formed preferentially over other possible stereoisomers. masterorganicchemistry.com this compound, being an achiral molecule, can be employed as a versatile building block in stereoselective syntheses, typically through reactions with chiral reagents.

For instance, the SNAr reaction of this compound with a chiral, non-racemic nucleophile (e.g., a chiral amine or alcohol) would proceed by substitution of the fluorine atom. This reaction would lead to the formation of two diastereomeric products. The relative amounts of these diastereomers would depend on the difference in the activation energies of the diastereomeric transition states. If one diastereomer is formed in a significantly greater amount than the other, the reaction is considered diastereoselective. masterorganicchemistry.com The steric and electronic properties of the chiral nucleophile and the substrate would dictate the degree of stereoselectivity.

Furthermore, the aldehyde functional group can undergo a variety of stereoselective additions. Reaction with a chiral nucleophile or the use of a chiral catalyst could lead to the formation of chiral secondary alcohols with a preference for one enantiomer (an enantioselective reaction). Such transformations allow the molecule to serve as a scaffold for constructing more complex, stereochemically defined molecules.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The kinetics and thermodynamics of the SNAr pathway for this compound are governed by the stability of the intermediates and transition states.

Kinetic Control: As established, the rate-determining step for the SNAr mechanism is the initial nucleophilic attack to form the Meisenheimer complex. mdpi.com The rate of the reaction is therefore highly dependent on the activation energy of this first step. The powerful electron-withdrawing nitro and aldehyde groups lower this energy barrier by stabilizing the developing negative charge in the transition state. Kinetic studies on analogous systems are often performed using techniques like stopped-flow spectrophotometry to measure the rates of these fast reactions. nih.govfrontiersin.org

| Aspect | Description |

|---|---|

| Rate-Determining Step | Nucleophilic attack on the aromatic ring to form the Meisenheimer complex. |

| Key Intermediate | Resonance-stabilized Meisenheimer complex (a σ-complex). |

| Role of EWGs | Lower the activation energy (kinetic effect) and stabilize the intermediate (thermodynamic effect). |

| Leaving Group Influence | Affects the rate of the first step via the inductive effect (F > Cl > Br > I). C-X bond cleavage is not rate-limiting. |

| Driving Force for Completion | Restoration of aromaticity upon expulsion of the leaving group. |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 4 Bromo 5 Fluoro 2 Nitrobenzaldehyde Analogs

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR and Raman spectra of 4-Bromo-5-fluoro-2-nitrobenzaldehyde are expected to exhibit characteristic bands corresponding to its principal functional groups: the carbonyl group (C=O) of the aldehyde, the nitro group (NO₂), and the carbon-halogen bonds (C-Br and C-F).

Carbonyl (C=O) Stretching: The C=O stretching vibration in aromatic aldehydes typically appears as a strong band in the IR spectrum. For substituted benzaldehydes, this frequency generally falls within the 1685-1740 cm⁻¹ range. msu.edu In 4-nitrobenzaldehyde, a very strong IR band is observed at 1708 cm⁻¹. The presence of the electron-withdrawing nitro group in conjugation with the aldehyde can slightly lower this frequency. Therefore, for this compound, a strong absorption is anticipated around 1700-1715 cm⁻¹. libretexts.org

Nitro (NO₂) Group Vibrations: The nitro group gives rise to two distinct stretching vibrations: an asymmetric (νas) and a symmetric (νs) stretch. In substituted nitrobenzenes, the asymmetric NO₂ stretching vibration is typically found in the region of 1500-1560 cm⁻¹, while the symmetric stretch appears around 1330-1370 cm⁻¹. For instance, in 2-nitrobenzaldehyde (B1664092) and 4-nitrobenzaldehyde, the asymmetric NO₂ stretching vibrations are assigned at 1530 cm⁻¹ and 1524 cm⁻¹, respectively. The corresponding symmetric stretching vibration for 2-nitrobenzaldehyde is observed at 1315 cm⁻¹. Consequently, this compound is expected to show a strong asymmetric band around 1520-1540 cm⁻¹ and a symmetric band near 1315-1350 cm⁻¹.

Carbon-Halogen (C-X) Vibrations: The stretching vibrations of carbon-halogen bonds are found in the fingerprint region of the IR spectrum. The C-F stretching vibration typically appears as a strong band in the 1000-1400 cm⁻¹ range. The C-Br stretch is observed at a much lower frequency, generally between 515-690 cm⁻¹, due to the heavier mass of the bromine atom. libretexts.org

The following table summarizes the expected characteristic vibrational frequencies for this compound based on data from analogous compounds.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Expected Intensity |

| Aldehyde (CHO) | C=O Stretch | 1700 - 1715 | Strong |

| C-H Stretch | 2780 - 2880 | Medium-Weak | |

| Nitro (NO₂) | Asymmetric Stretch (νas) | 1520 - 1540 | Strong |

| Symmetric Stretch (νs) | 1315 - 1350 | Strong | |

| Carbon-Halogen | C-F Stretch | 1100 - 1250 | Strong |

| C-Br Stretch | 515 - 690 | Medium-Strong |

For ortho-substituted benzaldehydes, the possibility of rotational isomers (conformers) arises from the orientation of the aldehyde group relative to the ortho substituent. In the case of 2-bromo-5-fluorobenzaldehyde (B45324), computational studies have identified two planar conformers: an O-trans and an O-cis isomer, referring to the orientation of the carbonyl oxygen with respect to the ortho-bromine atom. nih.gov The O-trans isomer, where the oxygen and bromine are on opposite sides of the C-C bond, was found to be the more stable form. nih.gov

Similarly, for this compound, two conformers can be postulated based on the rotation around the C-C bond connecting the aldehyde group to the aromatic ring. The relative orientation of the carbonyl oxygen and the ortho-nitro group would define the O-trans and O-cis conformers. The stability of these conformers is influenced by steric hindrance and electrostatic interactions between the adjacent aldehyde and nitro groups. Detailed analysis of the vibrational spectra, often aided by computational calculations, can help identify the predominant conformer in the solid state or in solution. nih.gov The energy difference between such isomers is often small, and their distinct vibrational frequencies can sometimes be resolved in high-resolution spectra. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for elucidating the carbon-hydrogen framework and the electronic environment of the nuclei in this compound. ¹H, ¹³C, and ¹⁹F NMR spectra provide complementary information for a complete structural assignment.

The ¹H NMR spectrum of this compound is expected to show signals for the aldehydic proton and two aromatic protons.

Aldehydic Proton (CHO): The proton of an aldehyde group is highly deshielded and typically resonates in the δ 9-11 ppm range. docbrown.info For aromatic aldehydes, this chemical shift is influenced by the electronic effects of the ring substituents. Ortho-substituted benzaldehydes often exhibit a downfield shift for the formyl proton compared to meta- and para-substituted analogs, a phenomenon attributed to steric and electronic effects. cdnsciencepub.com Given the presence of the strongly electron-withdrawing ortho-nitro group, the aldehydic proton in the target molecule is expected to appear at a significantly downfield chemical shift, likely in the δ 10.2–10.5 ppm region. cdnsciencepub.com

Aromatic Protons: The molecule has two protons on the aromatic ring. Their chemical shifts are determined by the cumulative effects of the bromo, fluoro, and nitro substituents. Using standard substituent additivity rules, the approximate chemical shifts can be predicted. The proton at the C-3 position (ortho to the nitro group and meta to the aldehyde) and the proton at the C-6 position (ortho to the fluorine and meta to the bromine) will have distinct chemical environments, leading to two separate signals in the aromatic region (typically δ 7.0-8.5 ppm). These protons would likely appear as doublets due to coupling with the adjacent fluorine atom and with each other, though long-range couplings may introduce further complexity.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Aldehyde (-CHO) | 10.2 - 10.5 | Singlet (s) |

| Aromatic (Ar-H) | 7.5 - 8.5 | Doublet of doublets (dd) or complex multiplet |

| Aromatic (Ar-H) | 7.5 - 8.5 | Doublet of doublets (dd) or complex multiplet |

The ¹³C NMR spectrum will provide information on each carbon atom in the molecule.

Carbonyl Carbon (C=O): The carbonyl carbon of benzaldehydes is typically observed in the δ 190–195 ppm range. researchgate.net The chemical shift can be predicted by considering the substituent chemical shift (SCS) increments for the bromo, fluoro, and nitro groups. nih.gov The presence of multiple electron-withdrawing groups is expected to place this signal in the predicted range.

Aromatic Carbons: Six distinct signals are expected for the six carbons of the benzene (B151609) ring. The carbons directly attached to the electronegative substituents (C-Br, C-F, C-NO₂) will be significantly affected. The C-F bond will also introduce characteristic C-F coupling constants, which can aid in signal assignment. The chemical shifts will be spread across the typical aromatic region of δ 110-160 ppm.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Aldehyde (-C HO) | 190 - 195 |

| Aromatic (C-CHO) | 130 - 140 |

| Aromatic (C-NO₂) | 145 - 155 |

| Aromatic (C-H) | 120 - 135 |

| Aromatic (C-Br) | 115 - 125 |

| Aromatic (C-F) | 155 - 165 (with C-F coupling) |

| Aromatic (C-H) | 110 - 125 (with C-F coupling) |

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance of the ¹⁹F isotope and its large chemical shift dispersion. wikipedia.org

Chemical Shift: The chemical shift of the fluorine atom in this compound is expected to be in the typical range for aryl fluorides, which is generally between -100 and -170 ppm relative to a CFCl₃ standard. ucsb.edu The precise shift will be influenced by the electronic effects of the other substituents on the ring.

Coupling Constants: The fluorine nucleus will couple with nearby magnetic nuclei, primarily protons. This spin-spin coupling provides valuable structural information. wikipedia.org

³J(H-F) Coupling: A significant through-bond coupling is expected between the fluorine atom at C-5 and the adjacent proton at C-6. Ortho H-F coupling constants in fluorobenzenes are typically in the range of 6–10 Hz.

⁴J(H-F) Coupling: A smaller, long-range coupling may be observed between the fluorine at C-5 and the proton at C-3. Meta H-F coupling constants are typically smaller, around 4–8 Hz.

Long-range Couplings: It is also possible to observe couplings to the aldehydic proton, although these are generally very small. Long-range ¹⁹F-¹⁹F couplings are common, but not applicable here. wikipedia.org Analysis of these coupling patterns in the ¹⁹F spectrum (and the corresponding splittings in the ¹H spectrum) is crucial for unambiguously confirming the substitution pattern of the aromatic ring. azom.comthermofisher.com

High-Resolution Mass Spectrometry (HRMS-ESI, LC-MS) for Molecular Ion and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with Electrospray Ionization (ESI) and Liquid Chromatography (LC-MS), serves as a critical tool for the definitive identification and structural analysis of this compound and its analogs. This technique provides precise mass measurements of the molecular ion, enabling unambiguous determination of the elemental composition. Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the molecular ion, yielding a characteristic pattern of product ions that offers deep insights into the molecule's structure.

In ESI-MS analysis, nitroaromatic compounds like this compound typically form molecular anions ([M-H]⁻) in negative ion mode through deprotonation, or adducts with ions like sodium ([M+Na]⁺) or potassium ([M+K]⁺) in positive ion mode. nih.govresearchgate.net The high mass accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

Collision-Induced Dissociation (CID) of the precursor ions of nitrobenzaldehyde derivatives reveals common fragmentation pathways. A pronounced dependency of the fragment ion series on the type and position of substituents on the benzene ring is often observed. nih.gov For nitroaromatic compounds, characteristic fragmentation reactions include the loss of neutral molecules such as nitrogen monoxide (NO) and nitrogen dioxide (NO₂). nih.gov The expulsion of these open-shell molecules can lead to the formation of various distonic radical anions. nih.gov In a comprehensive fragmentation study of 2-nitrobenzaldehyde derivatives, Electrospray Ionization Collision-Induced Dissociation Mass Spectrometry (ESI-CID-MS) was used to fully characterize the fragmentation patterns. nih.gov

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, provide an additional layer of identification. For this compound, predicted CCS values for various adducts have been calculated, aiding in its identification in complex matrices.

Table 1: Predicted Collision Cross Section (CCS) Data for this compound and an Isomer| Compound | Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|---|

| This compound | [M+H]⁺ | 247.93530 | 140.4 | uni.lu |

| [M+Na]⁺ | 269.91724 | 153.3 | uni.lu | |

| [M-H]⁻ | 245.92074 | 146.2 | uni.lu | |

| [M+K]⁺ | 285.89118 | 138.6 | uni.lu | |

| [M+HCOO]⁻ | 291.92622 | 163.3 | uni.lu | |

| 4-Bromo-2-fluoro-5-nitrobenzaldehyde (Isomer) | [M+H]⁺ | 247.93530 | 140.4 | uni.lu |

| [M+Na]⁺ | 269.91724 | 153.3 | uni.lu | |

| [M-H]⁻ | 245.92074 | 146.2 | uni.lu | |

| [M+K]⁺ | 285.89118 | 138.6 | uni.lu | |

| [M+HCOO]⁻ | 291.92622 | 163.3 | uni.lu |

X-ray Diffraction Studies for Solid-State Molecular Architecture

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. While the specific crystal structure for this compound is not publicly documented, analysis of closely related analogs provides significant insight into its expected solid-state conformation, molecular packing, and intermolecular interactions.

For instance, in the crystal structure of a polymorph of 3-nitrobenzaldehyde, the molecule is nearly planar, with a dihedral angle of 10.41 (4)° between the benzene ring and the nitro group. researchgate.net In contrast, the structure of 2-bromo-3-nitrobenzaldehyde (B1282389) shows that the nitro group is twisted by 43.6 (4)° from the plane of the aromatic ring, a deviation attributed to intermolecular interactions. nih.gov In another analog, 4-bromo-4'-nitrodiphenyl, the two phenyl rings are not coplanar but are twisted relative to each other by 35°. bath.ac.uk For 2-bromo-5-fluorobenzaldehyde, the lower energy conformer is predicted to be the one where the benzaldehyde (B42025) oxygen is trans to the 2-bromo substituent, a finding consistent with its crystal structure. researchgate.net This indicates that steric and electronic effects from multiple substituents significantly influence the molecular geometry. For this compound, a similar twist between the nitro group and the benzene ring is anticipated due to steric hindrance from the adjacent bromine and aldehyde groups.

Table 2: Crystallographic Data for Selected Benzaldehyde Analogs| Compound | Crystal System | Space Group | Key Dihedral Angle (°C) | Source |

|---|---|---|---|---|

| 2-Bromo-3-nitrobenzaldehyde | Monoclinic | P2₁/c | Nitro group twisted 43.6 (4)° from aromatic ring plane | nih.gov |

| 3-Nitrobenzaldehyde (Polymorph I) | Monoclinic | P2₁ | 10.41 (4)° between benzene ring and nitro group | researchgate.net |

| 2-Bromo-5-fluorobenzaldehyde | Monoclinic | P2₁/c | Benzaldehyde oxygen is trans to the 2-bromo substituent | researchgate.net |

The solid-state architecture of substituted benzaldehydes is governed by a network of non-covalent interactions, which direct the formation of distinct supramolecular assemblies. rsc.org These interactions include conventional and unconventional hydrogen bonds, halogen bonds, and π–π stacking. rsc.org

In halogenated nitroaromatic compounds, halogen bonds (C-X···O, C-X···N, X···X) are significant structure-directing forces. nih.govnih.gov For example, the crystal structure of 2-bromo-3-nitrobenzaldehyde features loosely associated dimers held together by weak intermolecular Br···O interactions with the nitro oxygen atoms [Br···O = 3.179 (3) Å]. nih.govresearchgate.net This structure also exhibits a close Br···Br intermolecular contact of 3.8714 (6) Å. nih.gov Similarly, the structure of 2-bromo-5-fluorobenzaldehyde reveals several short intermolecular halogen-halogen interactions between fluorine and bromine atoms, with F···Br distances as short as 3.1878 (14) Å, which is significantly less than the sum of their van der Waals radii. researchgate.net

Weak C—H···O hydrogen bonds involving the aldehyde group are also common, linking molecules into chains or sheets. nih.govrsc.org Furthermore, offset face-to-face π-stacking interactions between the aromatic rings contribute to the crystal packing, as seen in 2-bromo-5-fluorobenzaldehyde, where centroid-centroid distances are approximately 3.87 Å. researchgate.net The interplay of these varied intermolecular forces—halogen bonding, hydrogen bonding, and π-stacking—ultimately defines the multidimensional supramolecular network. rsc.org

Chromatographic Purity and Separation Techniques (HPLC, UPLC) in Research Contexts

The synthesis of substituted benzaldehydes often yields a mixture of isomers, necessitating robust analytical methods for their separation and purity assessment. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques employed for this purpose due to their high resolution and sensitivity.

Reverse-phase (RP) HPLC is a common method for the analysis of nitrobenzaldehyde and its derivatives. sielc.com A patent describes a specific HPLC method for separating isomers of benzaldehyde and nitrobenzaldehyde using a C18 and 5-fluorophenyl mixed bonded silica (B1680970) gel stationary phase. google.com The mobile phase consists of a dipotassium (B57713) hydrogen phosphate (B84403) buffer, methanol, and an organic alkali, with detection at 240 nm. google.com This method demonstrates the capability to resolve closely related isomers, which is crucial for quality control.

For faster analysis, UPLC methods, which utilize columns with smaller particle sizes (e.g., sub-2 µm), can be employed. sielc.com These methods offer increased speed and resolution compared to traditional HPLC. The choice of mobile phase is critical; for mass spectrometry compatibility, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used instead of non-volatile salts such as phosphate. sielc.com These chromatographic methods are scalable and can be adapted for preparative separation to isolate high-purity isomers for further research. sielc.com

Table 3: Example Chromatographic Conditions for Separation of Benzaldehyde Analogs| Technique | Stationary Phase | Mobile Phase | Detection | Application | Source |

|---|---|---|---|---|---|

| HPLC | C18 and 5-fluorophenyl mixed bonded silica gel | Dipotassium hydrogen phosphate-methanol-organic alkali solution (pH 7.2-7.8) | UV (240 nm) | Separation of benzaldehyde and nitrobenzaldehyde isomers | google.com |

| RP-HPLC | Newcrom R1 | Acetonitrile (MeCN), water, and phosphoric acid | Not Specified | Analysis of 2-Nitrobenzaldehyde | sielc.com |

| RP-HPLC | Polystyrene-divinyl-benzene (PS-DVB) | Acetonitrile/water | UV (214 and 250 nm) | Simultaneous estimation of β-methy-β-nitrostyrolene and related substances (benzaldehyde) | rsc.org |

Research Applications and Synthetic Utility of 4 Bromo 5 Fluoro 2 Nitrobenzaldehyde

Intermediate in the Synthesis of Pharmaceutical Precursors

4-Bromo-5-fluoro-2-nitrobenzaldehyde serves as a key starting material in the synthesis of precursors for significant pharmaceutical agents, particularly in the field of oncology. Its structural framework is integral to the assembly of complex heterocyclic systems that form the core of targeted therapies.

One of the most notable applications is in the synthetic pathways leading to Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of drugs used in cancer treatment. Olaparib, a PARP inhibitor approved for treating certain types of ovarian, breast, and prostate cancer, requires a substituted phthalazinone core. nih.govnih.gov The synthesis of key intermediates for Olaparib, such as 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, often starts from precursors like 2-fluoro-5-formyl benzoic acid or related nitriles. google.com The transformation of this compound through selective reduction of the nitro group and subsequent manipulations of the bromo and aldehyde functionalities provides a viable route to these essential building blocks.

The general synthetic utility of fluoro-nitro-benzaldehydes as precursors for pharmaceutically active compounds is well-documented. For instance, they are valuable starting substances for the preparation of fused pyrimidines, which have applications in the treatment of allergies such as asthma.

Table 1: Pharmaceutical Precursor Synthesis Applications

| Target Compound Class | Therapeutic Area | Role of this compound |

|---|---|---|

| PARP Inhibitors (e.g., Olaparib) | Oncology | Precursor to key intermediates like 2-fluoro-5-formyl benzoic acid. nih.govgoogle.com |

Building Block for Agrochemicals and Specialty Chemicals

The structural motifs present in this compound are also found in various agrochemicals and specialty chemicals. Halogenated and nitrated aromatic compounds are known to exhibit a range of biological activities, making them valuable scaffolds in the design of new pesticides and herbicides.

While direct patent literature for this compound in specific agrochemical products is not prominently available, the utility of closely related structures is well-established. For example, substituted nitrobenzaldehydes are precursors to compounds used as agricultural herbicides. The combination of fluorine and bromine atoms on the aromatic ring can enhance the efficacy and modulate the properties of the final agrochemical product. Alkoxy-substituted benzaldehydes, which can be synthesized from halogenated precursors, are important intermediates in the agrochemical industry. google.com

The reactivity of the aldehyde group, coupled with the potential for nucleophilic substitution of the halogen atoms (activated by the nitro group), makes this compound a versatile building block for a diverse range of specialty chemicals used in various industrial applications. google.com

Role in the Development of Radiopharmaceutical Agents for Positron Emission Tomography (PET) Imaging

A significant and advanced application of this compound is in the development of radiopharmaceuticals for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive diagnostic tool that relies on the detection of radiation from positron-emitting isotopes, with Fluorine-18 (¹⁸F) being one of the most widely used radionuclides due to its favorable half-life (109.8 minutes) and low positron energy. nih.govnih.gov

The synthesis of ¹⁸F-labeled PET tracers often involves the nucleophilic aromatic substitution (SₙAr) reaction, where a leaving group on an aromatic ring is replaced by [¹⁸F]fluoride. nih.gov The structure of this compound is particularly well-suited for this purpose. The strongly electron-withdrawing nitro group, positioned ortho to the bromine atom, activates the aromatic ring, facilitating the nucleophilic attack by the [¹⁸F]fluoride ion.

This makes this compound a potential precursor for the synthesis of ¹⁸F-labeled aromatic fluoroaldehyde derivatives. researchgate.net The bromo group can act as the leaving group in the SₙAr reaction, allowing for the introduction of the ¹⁸F isotope onto the aromatic ring with high regioselectivity. The resulting ¹⁸F-labeled benzaldehyde (B42025) can then be incorporated into a larger biomolecule designed to target specific biological processes or receptors in the body, enabling their visualization through PET imaging. researchgate.net

Table 2: Properties Relevant to PET Tracer Synthesis

| Feature | Role in ¹⁸F-Labeling | Reference |

|---|---|---|

| Nitro Group | Activates the aromatic ring for nucleophilic aromatic substitution (SₙAr). | |

| Bromo Group | Can serve as a leaving group for substitution by [¹⁸F]fluoride. | |

| Aldehyde Group | Provides a reactive handle for further conjugation to larger biomolecules. | researchgate.net |

| Fluorine-18 (¹⁸F) | Ideal positron-emitting radionuclide for PET imaging due to its half-life and imaging properties. | nih.govnih.gov |

Contribution to the Synthesis of Advanced Materials with Tuned Properties

The polyfunctional nature of this compound makes it an interesting candidate for the synthesis of advanced materials. The distinct electronic properties of the fluoro, bromo, and nitro substituents, combined with the reactive aldehyde group, allow for its incorporation into polymers and polycyclic aromatic compounds with tailored optical and electronic properties. idu.ac.idrsc.org

Derivatives of this compound can be used as monomers in polymerization reactions. For example, the aldehyde functionality can be converted into other reactive groups suitable for step-growth polymerization. The presence of halogens and the nitro group can influence the final properties of the polymer, such as thermal stability, flame retardancy, and refractive index. The development of functional polymers is a key area in materials science, with applications ranging from electronics to biomedicine. idu.ac.id

Furthermore, substituted benzaldehydes are used in the synthesis of polycyclic aromatic hydrocarbons (PAHs), which are investigated for their potential as organic semiconductors in applications like organic field-effect transistors (OFETs). rsc.orgyoutube.com Ring-closing reactions involving precursors derived from this compound could lead to novel PAH structures with unique electronic characteristics. The synthesis of such polyfunctional substances is a critical task for creating materials with specific, high-performance properties. researchgate.net

Facilitating the Discovery of Novel Synthetic Methodologies

The unique combination of reactive sites in this compound makes it a valuable substrate for the development and validation of new synthetic methods. Organic chemists often use such polysubstituted molecules to test the scope and limitations of novel reactions.

One specific example is its use in multicomponent reactions (MCRs). MCRs are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. This compound has been employed in a one-pot, three-component reaction with active methylidene compounds and secondary cycloamines to produce 2-aminobenzylidene derivatives with high stereoselectivity. This demonstrates its utility in exploring novel MCRs for the rapid construction of diverse molecular libraries.

Additionally, the development of new one-pot procedures for synthesizing substituted benzaldehydes is an active area of research. acs.orgrug.nlresearchgate.net Methodologies that allow for the selective transformation of one functional group in the presence of others are highly sought after. The differential reactivity of the aldehyde, nitro group, and halogens on the this compound ring provides a platform for developing such selective and efficient synthetic strategies. liberty.educore.ac.uk

Emerging Research Directions and Future Perspectives for 4 Bromo 5 Fluoro 2 Nitrobenzaldehyde Derivatives

Development of Green and Sustainable Synthetic Pathways

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the design of synthetic routes. For derivatives of 4-bromo-5-fluoro-2-nitrobenzaldehyde, future research is expected to focus on developing more environmentally benign and sustainable synthetic methods.

Key Research Objectives:

Atom Economy: Designing synthetic transformations that maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: Exploring the use of bio-based starting materials to reduce reliance on petrochemicals.

Catalytic Reagents: Shifting from stoichiometric reagents to catalytic alternatives to minimize waste.

Safer Solvents and Auxiliaries: Investigating the use of greener solvents, such as water or supercritical fluids, or solvent-free reaction conditions. researchgate.net

Energy Efficiency: Developing reactions that can be conducted at ambient temperature and pressure to reduce energy consumption.

Potential Green Synthetic Approaches:

One promising area is the exploration of biocatalysis, where enzymes are used to perform specific chemical transformations with high selectivity and under mild conditions. Additionally, the use of microwave-assisted organic synthesis (MAOS) can accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced solvent usage. researchgate.net The development of solid-supported catalysts could also facilitate easier separation and recycling of the catalyst, further enhancing the sustainability of the process.

Exploration of Novel Catalytic Transformations

The diverse functional groups of this compound make it an ideal substrate for a wide range of catalytic transformations. Future research will likely focus on leveraging these functional groups to forge new carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of novel and complex molecules.

The aldehyde group can be a target for various transformations, including decarbonylation to introduce a hydrogen atom or participation in hydroacylation reactions. uni-regensburg.deresearchgate.netacs.org The bromine atom is particularly amenable to transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, allowing for the introduction of a wide array of substituents. researchgate.netresearchgate.net The fluorine atom and the nitro group, while less commonly used in cross-coupling, can influence the reactivity of the aromatic ring and can be targets for nucleophilic aromatic substitution or reduction, respectively.

Table 1: Potential Catalytic Transformations for this compound Derivatives

| Functional Group | Catalytic Transformation | Potential Products |

| Aldehyde | Decarbonylation | 1-Bromo-2-fluoro-4-nitrobenzene derivatives |

| Aldehyde | Hydroacylation | Ketone derivatives |

| Aldehyde | Reductive Amination | Amine derivatives |

| Bromo | Suzuki Coupling | Biaryl derivatives |

| Bromo | Stille Coupling | Aryl-stannane derivatives |

| Bromo | Heck Coupling | Aryl-alkene derivatives |

| Bromo | Buchwald-Hartwig Amination | Aryl-amine derivatives |

| Nitro | Reduction | Amino-benzaldehyde derivatives |

Computational Design of Novel Analogs with Enhanced Reactivity or Specificity

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. In the context of this compound, in silico methods can be employed to design novel analogs with enhanced reactivity for specific transformations or improved biological activity.

Computational Approaches:

Density Functional Theory (DFT): Can be used to study the electronic structure and reactivity of the molecule, predicting the most likely sites for electrophilic or nucleophilic attack. mdpi.comnih.gov

Molecular Docking: Can be used to predict the binding affinity of derivatives to biological targets, such as enzymes or receptors, guiding the design of potential therapeutic agents. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Can be used to develop models that correlate the chemical structure of a series of compounds with their biological activity, enabling the prediction of the activity of new analogs.

By using these computational tools, researchers can prioritize the synthesis of the most promising candidates, saving time and resources in the drug discovery and development process. For example, computational studies could be used to design analogs with altered electronic properties to fine-tune their reactivity in cross-coupling reactions or to optimize their interactions with a specific biological target.

Integration into Multi-Step Total Synthesis Endeavors

The unique combination of functional groups in this compound makes it a valuable starting material for the total synthesis of complex natural products and other target molecules. Its utility has been demonstrated in the stereoselective synthesis of 2-aminobenzylidene derivatives. fluoromart.com

Future research is expected to further exploit the synthetic potential of this building block in multi-step syntheses. The aldehyde can serve as a handle for chain elongation or the introduction of stereocenters, while the bromo and nitro groups offer opportunities for late-stage functionalization, allowing for the rapid generation of a library of analogs from a common intermediate. The strategic placement of the fluoro and nitro groups can also be used to influence the regioselectivity of subsequent reactions on the aromatic ring.

Investigation of Reaction Mechanisms with Advanced Analytical Techniques

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions and developing new synthetic methodologies. Advanced analytical techniques can provide detailed insights into the intermediates and transition states involved in the transformations of this compound derivatives.

Advanced Analytical Techniques:

In situ Spectroscopy: Techniques such as NMR, IR, and Raman spectroscopy can be used to monitor the progress of a reaction in real-time, allowing for the identification of transient intermediates.

Mass Spectrometry: Techniques like electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization (MALDI-MS) can be used to detect and characterize reaction intermediates and products.

X-ray Crystallography: Can provide precise structural information about starting materials, intermediates, and products, helping to elucidate reaction stereochemistry. researchgate.net

Computational Methods: DFT calculations can be used to model reaction pathways and calculate the energies of intermediates and transition states, providing a theoretical framework for understanding the reaction mechanism. ruhr-uni-bochum.de

By combining experimental and computational approaches, researchers can gain a comprehensive understanding of the factors that govern the reactivity and selectivity of reactions involving this compound and its derivatives, paving the way for the development of more efficient and selective synthetic methods.

Q & A

Q. Methodological Consideration :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve halogenation efficiency but may require post-reaction purification (water wash, filtration) to isolate solids .

- Temperature : Lower temperatures (0–20°C) reduce decomposition of the nitro group .

Advanced

Contradictions in yield and selectivity arise from competing substituent effects. For instance:

- Nitro group deactivation : The nitro group strongly deactivates the ring, requiring aggressive bromination conditions that risk aldehyde oxidation. Alternative routes (e.g., late-stage nitration) may improve selectivity but introduce safety risks (nitrating agents like HNO₃/H₂SO₄) .

- Fluorine positioning : Fluorine’s ortho/para-directing nature can lead to regioisomers if the bromine position is not sterically or electronically controlled. Computational modeling (DFT) can predict substitution patterns .

How can researchers validate the purity and structural integrity of this compound?

Q. Basic

Q. Advanced

- Contradiction Resolution : Discrepancies in melting points (e.g., reported vs. observed) may indicate polymorphic forms or hydrate formation. Use DSC/TGA to assess thermal stability and crystalline phases .

- Isotopic Labeling : ¹⁸O-labeled nitro groups or ¹⁹F NMR can trace degradation pathways (e.g., hydrolysis of the aldehyde group under acidic conditions) .

What are the stability challenges of this compound under storage and reaction conditions?

Q. Basic

Q. Advanced

- Reaction Solvent Compatibility : Protic solvents (e.g., MeOH) accelerate aldehyde oxidation to carboxylic acids. Use anhydrous DCM or THF for reactions .

- Thermal Decomposition : Above 60°C, nitro groups may decompose to NOx gases. Monitor with in situ FTIR during high-temperature reactions .

How can computational methods guide the design of derivatives from this compound?

Q. Advanced

- DFT Calculations : Predict reactivity of the aldehyde group for condensation reactions (e.g., Schiff base formation). Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites .

- Docking Studies : Screen derivatives for binding affinity to biological targets (e.g., enzymes in antimicrobial agents) using software like AutoDock Vina .

What strategies mitigate byproduct formation during cross-coupling reactions involving this compound?

Q. Advanced

- Catalyst Optimization : Pd(PPh₃)₄ or Xantphos ligands improve Suzuki-Miyaura coupling yields with arylboronic acids, minimizing protodebromination .

- Additive Screening : K₂CO₃ or Cs₂CO₃ enhances transmetallation efficiency, while silver additives (Ag₂O) suppress homo-coupling .

What are the emerging applications of this compound in materials science?

Q. Basic

- Coordination Polymers : The aldehyde and nitro groups act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming porous frameworks for gas storage .

Q. Advanced

- Photoresponsive Materials : Nitro groups enable UV-triggered isomerization, useful in optoelectronic devices. Monitor stability under prolonged irradiation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.